1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate
CAS No.: 50836-11-8
Cat. No.: VC20492393
Molecular Formula: C18H25N3O9
Molecular Weight: 427.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50836-11-8 |
|---|---|
| Molecular Formula | C18H25N3O9 |
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide;oxalic acid |
| Standard InChI | InChI=1S/C16H23N3O5.C2H2O4/c1-4-18(5-2)9-8-17-15(20)11-16(3)23-13-7-6-12(19(21)22)10-14(13)24-16;3-1(4)2(5)6/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,20);(H,3,4)(H,5,6) |
| Standard InChI Key | SPDJIYHFWWLZLB-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for the parent compound (CID 39814) is N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide, while the oxalate salt (CID 39813) is designated as N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide oxalate. Synonyms include:
-
50836-11-8 (CAS Registry Number)
-
DTXSID30965072 (EPA DSSTox Identifier)
-
Oxalic acid–N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethanimidic acid (1/1) .
Molecular and Structural Data
The molecular formula of the oxalate salt is C₁₈H₂₅N₃O₉, derived from the parent compound (C₁₆H₂₃N₃O₅) and oxalic acid (C₂H₂O₄). Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 427.4 g/mol | PubChem |
| SMILES | CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O | PubChem |
| InChIKey | SPDJIYHFWWLZLB-UHFFFAOYSA-N | PubChem |
The benzodioxole ring (positions 1,3) is substituted with a methyl group at position 2 and a nitro group at position 5. The acetamide side chain connects to a diethylaminoethyl moiety, while the oxalate counterion balances the charge .
Structural and Electronic Features
Benzodioxole Core
The 1,3-benzodioxole system is a fused bicyclic structure with oxygen atoms at positions 1 and 3. The methyl group at position 2 induces steric hindrance, potentially affecting binding interactions in biological systems. The electron-withdrawing nitro group at position 5 modulates electronic density, influencing reactivity and solubility .
Diethylaminoethyl-Acetamide Side Chain
The N-(2-diethylaminoethyl) group contributes basicity due to the tertiary amine, which is protonated under physiological conditions. This moiety may enhance membrane permeability, a critical factor in drug design. The acetamide linker (-CH₂C(=O)NH-) provides hydrogen-bonding capacity, facilitating interactions with biological targets .
Oxalate Counterion
Oxalic acid forms a 1:1 salt with the parent compound, improving crystallinity and aqueous solubility. The oxalate ion (C₂O₄²⁻) participates in ionic and hydrogen-bonding interactions, stabilizing the solid-state structure .
Physicochemical Properties
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹).
-
NMR: The benzodioxole protons would resonate downfield (δ 6.5–7.5 ppm), while the diethylaminoethyl group’s methyl protons appear near δ 1.0–1.5 ppm .
Synthetic Pathways and Modifications
Parent Compound Synthesis
The parent acetamide (CID 39814) is likely synthesized via:
-
Nitro-substitution: Nitration of 2-methyl-1,3-benzodioxole at position 5.
-
Acetamide Formation: Condensation of the nitro-benzodioxole with chloroacetyl chloride, followed by reaction with 2-diethylaminoethylamine .
Oxalate Salt Preparation
The free base is treated with oxalic acid in a polar solvent (e.g., ethanol), yielding the salt after crystallization .
Regulatory and Environmental Considerations
Environmental Persistence
Predicted to have low biodegradability due to the aromatic nitro group. Monitoring for bioaccumulation in aquatic systems is advised .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume